6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Physicochemical property logP solubility

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS 866895-28-5) is a fully synthetic quinoline derivative that embeds three key pharmacophoric features: a 6-ethoxy substituent on the quinoline core, a 4-methoxybenzenesulfonyl group at the 3-position, and a morpholine ring at the 4-position. This substitution pattern places the compound within the broader 4-amino-3-arylsulfoquinoline chemotype originally identified as a novel, non-acetylenic class of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs).

Molecular Formula C22H24N2O5S
Molecular Weight 428.5
CAS No. 866895-28-5
Cat. No. B2899269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
CAS866895-28-5
Molecular FormulaC22H24N2O5S
Molecular Weight428.5
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4
InChIInChI=1S/C22H24N2O5S/c1-3-29-17-6-9-20-19(14-17)22(24-10-12-28-13-11-24)21(15-23-20)30(25,26)18-7-4-16(27-2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3
InChIKeyKAPSXUHRZPWGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS 866895-28-5) – Structural and Pharmacophoric Context for Targeted Procurement


6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS 866895-28-5) is a fully synthetic quinoline derivative that embeds three key pharmacophoric features: a 6-ethoxy substituent on the quinoline core, a 4-methoxybenzenesulfonyl group at the 3-position, and a morpholine ring at the 4-position. This substitution pattern places the compound within the broader 4-amino-3-arylsulfoquinoline chemotype originally identified as a novel, non-acetylenic class of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) [1]. The same general scaffold is also claimed in patent families describing quinoline sulfonyl derivatives for oncology applications, where sulfonyl-quinoline hybrids act as proteasome inhibitors and protein tyrosine kinase modulators [2]. The specific combination of 6-ethoxy and 4-methoxybenzenesulfonyl substituents distinguishes this molecule from the published mGlu5 leads and from the more extensively characterized 4-piperazinyl-quinoline sulfonyl proteasome inhibitors, positioning it as a structurally discrete tool for probing both CNS and oncology targets where sulfonyl-quinoline SAR remains underexplored.

Why In-Class Quinoline Sulfonyl Analogs Cannot Substitute for 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline


Within the 3-arylsulfonyl-4-aminoquinoline series, even single-point variations at the 6-position or the sulfonyl aryl ring produce large shifts in mGlu5 NAM affinity, metabolic stability, and solubility, as demonstrated by the systematic parallel synthesis of ~270 morpholino- and 4-methylpiperidinyl-sulfoquinoline analogs [1]. The 6-ethoxy group contributes both electronic (resonance-donating) and lipophilic character, which directly modulates the pKa of the quinoline nitrogen and the compound's logP, while the 4-methoxy substituent on the benzenesulfonyl ring further tunes aryl-protein interactions. Substituting this compound with a 6-unsubstituted analog (e.g., CAS 872207-02-8) or a 6-chloro/6-fluoro variant removes the ethoxy-specific hydrogen-bond acceptor and alters the electron density on the quinoline ring, potentially ablating target engagement or shifting selectivity. Generic replacement is therefore high-risk in any SAR or phenotypic screening campaign where the ethoxy-O and 4-methoxy-SO2-aryl pharmacophores are both required for the interaction fingerprint.

Quantitative Differentiation Evidence for 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 6-Ethoxy vs. 6-Unsubstituted Morpholino-Sulfoquinoline Core

The target compound (MW 428.5 g/mol, C22H24N2O5S) incorporates a 6-ethoxy substituent that is absent in the closest commercially cataloged analog 3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS 872207-02-8, MW 384.45 g/mol, C20H20N2O4S). The ethoxy group adds approximately 44 Da of mass and contributes a hydrogen-bond acceptor, increasing both topological polar surface area and projected logP relative to the 6-unsubstituted baseline. In the published mGlu5 NAM optimization campaign, introduction of electron-donating substituents at the quinoline 6- and 7-positions was a key lever for tuning metabolic stability and blood levels, with the 6,7-dimethoxy analog achieving substantially improved in vivo exposure over the unsubstituted lead [1]. The 6-ethoxy compound represents an intermediate lipophilicity point between the 6-unsubstituted and 6,7-dimethoxy variants, offering a distinct physicochemical profile for CNS or cellular permeability optimization.

Physicochemical property logP solubility quinoline SAR

Benzenesulfonyl Aryl Substituent Differentiation: 4-Methoxybenzenesulfonyl vs. Unsubstituted Benzenesulfonyl

The target compound carries a 4-methoxybenzenesulfonyl group at the quinoline 3-position, whereas the structurally nearest cataloged 6-ethoxy comparator, 3-(benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline (CAS 866811-81-6, MW 398.5 g/mol), bears an unsubstituted benzenesulfonyl group. In the mGlu5 NAM optimization program, parallel synthesis mapping of substituents on the phenylsulfonyl ring (Region III) revealed that electron-donating and electron-withdrawing groups modulate both mGlu5 affinity and metabolic stability, with certain combinations yielding blood levels sufficient for in vivo efficacy while others did not [1]. The 4-methoxy group is a moderate electron-donating substituent (Hammett σp = -0.27) that can influence the sulfonyl group's electrophilicity and the aryl ring's π-stacking interactions with target protein residues. This specific aryl substitution pattern was explicitly explored in the published SAR, providing a literature-validated basis for differentiation from the unsubstituted benzenesulfonyl analog.

mGlu5 NAM SAR sulfonyl aryl substituent metabolic stability

4-Position Amine Differentiation: Morpholine vs. 4-Methylpiperidine in mGlu5 NAM Potency and Solubility

The published mGlu5 NAM lead optimization directly compared morpholino-sulfoquinolines with 4-methylpiperidinyl-sulfoquinolines across two parallel libraries of ~270 compounds [1]. Morpholine-containing analogs generally exhibited higher thermodynamic solubility and lower cLogP than the corresponding 4-methylpiperidine variants, though 4-methylpiperidine substitution ultimately afforded better blood levels in some optimized contexts. The target compound, bearing a morpholine at the 4-position, therefore sits on the more soluble, less lipophilic side of this divergence. This differentiation is critical for CNS-targeted programs where morpholine's reduced lipophilicity and smaller polar surface area contribution can improve brain penetration potential relative to bulkier, more lipophilic 4-position amines.

mGlu5 NAM morpholine piperidine solubility CNS drug discovery

Scaffold Relationship to Cancer-Relevant Quinoline Sulfonyl Proteasome Inhibitors in Patent Literature

The quinoline sulfonyl chemotype claimed in US Patent 9,975,852 B2 encompasses compounds with anticancer activity mediated through proteasome inhibition and protein tyrosine kinase modulation [1]. The prototypical compound from this family, VR23, is a 4-piperazinylquinoline sulfonyl hybrid that selectively kills cancer cells (IC50 in low micromolar range) with minimal effect on non-cancerous cells and demonstrated in vivo efficacy in multiple myeloma and metastatic breast cancer models [2]. The target compound differs structurally from VR23 at three positions: morpholine replaces piperazine, 6-ethoxy replaces the VR23-specific quinoline substitution, and 4-methoxybenzenesulfonyl replaces the VR23 sulfonyl moiety. These differences place the target compound in an unexplored region of the quinoline sulfonyl anticancer SAR space, offering a structurally distinct probe for proteasome or kinase target engagement studies where VR23's piperazine scaffold may be unsuitable due to off-target activity or intellectual property constraints.

proteasome inhibitor quinoline sulfonyl cancer VR23 patent differentiation

Predicted Drug-Likeness and Physicochemical Property Profile Benchmarking

Computational property prediction indicates that the target compound complies with Lipinski's Rule of Five (MW 428.5 < 500; H-bond donors = 0; H-bond acceptors = 7; predicted cLogP ≈ 2.5–3.5) and possesses a topological polar surface area (tPSA) of approximately 90–100 Ų, consistent with oral bioavailability potential and blood-brain barrier permeability in the CNS drug-like space [2]. In comparison, the 6,7-dimethoxy analog (MW 444.5, tPSA approximately 100–110 Ų) has a higher H-bond acceptor count and polarity, while the 6-chloro analog (MW 443.9) has increased lipophilicity with no H-bond acceptor at the 6-position. The 6-ethoxy compound thus occupies a 'sweet spot' of intermediate polarity and lipophilicity, a property band that correlated with improved metabolic stability and blood levels in the mGlu5 NAM optimization campaign [1].

drug-likeness Lipinski physicochemical property prediction ADME screening

Optimal Research and Industrial Application Scenarios for 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline Procurement


Hit-to-Lead Optimization of Non-Acetylenic mGlu5 Negative Allosteric Modulators

The compound serves as a direct structural analog of the published morpholino-sulfoquinoline HTS hit (compound 1 in Galambos et al. 2017 [1]), with the 6-ethoxy and 4-methoxybenzenesulfonyl substituents representing systematic Region II and Region III variations. Procurement is warranted when SAR exploration requires fine-tuning of quinoline electron density and sulfonyl aryl electronics while retaining the morpholine at the 4-position, which the published campaign showed is critical for maintaining solubility. The compound fills a documented gap between the unsubstituted lead and the more extensively optimized 4-methylpiperidinyl and 4-hydroxymethylpiperidinyl series.

Diversification of Quinoline Sulfonyl Anticancer Chemical Libraries

US Patent 9,975,852 B2 and related filings describe quinoline sulfonyl derivatives as proteasome inhibitors and anticancer agents [2]. The target compound incorporates a morpholine in place of the piperazine found in VR23, combined with a 6-ethoxy substitution not present in any of the exemplified anticancer compounds. Procuring this molecule enables the construction of a patent-differentiated screening subset that systematically probes the impact of 4-position amine heterocycle (morpholine vs. piperazine vs. piperidine) on proteasome inhibition and cancer cell selectivity, as established by the VR23 mechanistic studies [4].

CNS Drug Discovery Programs Requiring Balanced logP and Solubility

The predicted physicochemical profile of the compound (MW 428.5, cLogP ≈ 2.5–3.5, HBD = 0, tPSA ≈ 90–100 Ų) places it within the favorable CNS drug-like property space [3]. The morpholine moiety contributes to solubility without adding hydrogen-bond donor capacity, while the 6-ethoxy group provides an intermediate lipophilicity point between polar 6,7-dimethoxy and lipophilic 6-chloro analogs. For CNS programs pursuing targets such as mGlu5, where the morpholino-sulfoquinoline chemotype has already demonstrated target engagement [1], this compound offers a balanced ADME starting point that aligns with the property ranges of known CNS drugs.

Chemical Biology Probe Development for Sulfonyl-Dependent Protein Interactions

The 4-methoxybenzenesulfonyl moiety is a known pharmacophore in kinase inhibitor design and sulfonyl-protein interaction mapping. The combination with a 6-ethoxyquinoline-morpholine scaffold creates a unique chemotype for chemical biology studies probing sulfonyl-dependent binding sites. The compound can serve as a core scaffold for installing alkyne or biotin tags via the 6-ethoxy position or morpholine ring for pull-down and target identification experiments, where the specific substitution pattern ensures that the probe retains the binding characteristics of the parent chemotype validated in the mGlu5 NAM program [1].

Quote Request

Request a Quote for 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.